8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
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Overview
Description
8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinoline ring, which is further substituted with a methoxy group at the 8th position, a phenyl group at the 5th position, and a thiol group at the 1st position.
Preparation Methods
The synthesis of 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a quinoline derivative, which is then subjected to cyclization with a triazole precursor. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide.
Substitution: The methoxy and phenyl groups can undergo substitution reactions under appropriate conditions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol can be compared with other triazoloquinoline derivatives:
[1,2,4]triazolo[4,3-a]quinoxaline: Similar in structure but with different substituents, leading to varied biological activities.
[1,2,4]triazolo[4,3-a]pyrazine: Another related compound with distinct pharmacological properties.
[1,2,4]triazolo[4,3-a]quinoline: The parent compound without the methoxy, phenyl, and thiol substitutions, showing different reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-methoxy-5-phenyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-21-12-7-8-13-14(11-5-3-2-4-6-11)10-16-18-19-17(22)20(16)15(13)9-12/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUXCFHIUTZZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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